molecular formula C12H7BrN2O2S B5847595 N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide

N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide

Cat. No. B5847595
M. Wt: 323.17 g/mol
InChI Key: VSQWPWFIMGAUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide, also known as BBF 2066, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to possess a range of interesting properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 is not fully understood, but it is believed to involve interactions with various cellular targets. For example, studies have shown that N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 can bind to the sigma-1 receptor, modulating its activity and potentially leading to downstream effects on cellular signaling pathways. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been shown to interact with other proteins, including those involved in DNA binding and transcriptional regulation.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been shown to possess a range of interesting biochemical and physiological effects. For example, studies have shown that this compound can induce apoptosis in cancer cells, potentially making it a useful tool for cancer therapy. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been shown to modulate calcium signaling in cells, potentially leading to downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 in lab experiments is its strong fluorescence properties, which make it a useful tool for imaging applications. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been shown to possess good stability and reproducibility, making it a reliable tool for scientific research. However, one limitation of using N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 is its relatively high cost, which may limit its widespread use in certain research applications.

Future Directions

There are several future directions for research involving N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066. One potential avenue of research is to further elucidate the compound's mechanism of action, including its interactions with various cellular targets. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 could be studied for its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Finally, further optimization of the synthesis method for N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 could lead to increased yields and lower costs, making this compound more accessible to researchers.

Synthesis Methods

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 can be achieved through a multi-step process involving the reaction of various reagents. One common method involves the reaction of 6-bromo-2-aminobenzothiazole with furan-2-carboxylic acid to produce the desired product. This process has been optimized to produce high yields of pure N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 with good reproducibility.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been studied for a variety of scientific research applications, including its potential as a fluorescent probe for imaging applications. This compound has been shown to possess strong fluorescence properties, making it a useful tool for visualizing biological processes in living cells. Additionally, N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 has been studied for its potential as a ligand for various receptors, including the sigma-1 receptor. This receptor is involved in a range of physiological processes and has been implicated in various diseases, making N-(6-bromo-1,3-benzothiazol-2-yl)-2-furamide 2066 a promising candidate for drug discovery efforts.

properties

IUPAC Name

N-(6-bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQWPWFIMGAUPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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